molecular formula C19H31NO3 B1247108 lipoxazolidinone A

lipoxazolidinone A

Cat. No. B1247108
M. Wt: 321.5 g/mol
InChI Key: BQYVBCJENILKAK-HGEILNGLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

lipoxazolidinone A is a natural product found in Marinospora with data available.

Scientific Research Applications

Antimicrobial Activity

Lipoxazolidinone A, along with its analogs, has been identified as having potent antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Expanded structure-activity studies have focused on synthesizing aryl derivatives of lipoxazolidinones to enhance their effectiveness against Gram-negative pathogens (Robinson, Mills, & Pierce, 2019). Furthermore, the first synthesis of lipoxazolidinone A and its structural analogs has provided insights into its active pharmacophore, aiding in the development of new antimicrobials (Mills, Robinson, Zehnder, & Pierce, 2018).

Marine Natural Products and Bacterial Resistance

Lipoxazolidinone A, as a marine natural product, plays a critical role in tackling bacterial resistance and persistence. Its unique structure and activity levels against multidrug-resistant pathogens have made it a valuable source for antibiotic development (Valdes-Pena, Massaro, Lin, & Pierce, 2021).

Production by Marine Actinomycete

The production of lipoxazolidinone A by marine actinomycete strain NPS8920 has been studied, revealing its dependence on seawater-based media for optimal production. This highlights the importance of marine environments in the biosynthesis of such compounds (Sunga, Teisan, Tsueng, Macherla, & Lam, 2008).

Novel Antibiotic Pharmacophore

Lipoxazolidinones represent a new antibiotic pharmacophore, unprecedented in nature. The unique 2-alkylidene-4-oxazolidinone core of lipoxazolidinone A offers a fresh perspective in antibiotic development, showing broad-spectrum antimicrobial activity (Macherla, Liu, Sunga, White, Grodberg, Teisan, Lam, & Potts, 2007).

properties

Product Name

lipoxazolidinone A

Molecular Formula

C19H31NO3

Molecular Weight

321.5 g/mol

IUPAC Name

(2E)-5-butyl-2-[(E)-4-methyl-2-oxoundec-3-enylidene]-1,3-oxazolidin-4-one

InChI

InChI=1S/C19H31NO3/c1-4-6-8-9-10-11-15(3)13-16(21)14-18-20-19(22)17(23-18)12-7-5-2/h13-14,17H,4-12H2,1-3H3,(H,20,22)/b15-13+,18-14+

InChI Key

BQYVBCJENILKAK-HGEILNGLSA-N

Isomeric SMILES

CCCCCCC/C(=C/C(=O)/C=C/1\NC(=O)C(O1)CCCC)/C

Canonical SMILES

CCCCCCCC(=CC(=O)C=C1NC(=O)C(O1)CCCC)C

synonyms

lipoxazolidinone A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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